L-Serine, L-lysyl-L-tyrosyl-

Übersicht

Beschreibung

L-Serine is a nonessential amino acid in eukaryotic cells, used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is an indispensable neurotrophic factor and a precursor for neurotransmitters .

Synthesis Analysis

L-serine is synthesized via the phosphorylated pathway in humans. This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . L-serine is primarily found in glial cells and is supplied to neurons for D-serine synthesis .Chemical Reactions Analysis

L-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .Physical And Chemical Properties Analysis

L-serine is an indispensable neurotrophic factor and a precursor for neurotransmitters . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .Wissenschaftliche Forschungsanwendungen

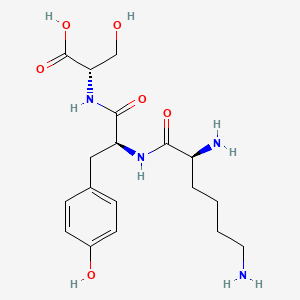

Molecular Structure Analysis : The molecular structure of L-lysyl-L-tyrosyl-L-serine acetate has been determined using X-ray diffraction, revealing a tripeptide in zwitterionic form. This research enhances the understanding of peptide structures and their interactions, contributing to broader molecular biology studies (Verdaguer, Fita, & Subirana, 1990).

Chemogenomic and Chemoproteomic Applications : Aryl fluorosulfates, engaging amino acids like tyrosine, lysine, and serine, show considerable promise for drug discovery and biomedical research, enabling innovative techniques in these fields (Jones, 2018).

Biotechnological Synthesis : The enzymatic preparation of L-tyrosine and 3,4-dihydroxyphenyl-L-alanine from L(D)-serine highlights a biotechnological approach to synthesizing these compounds, which is crucial for pharmaceutical applications (Enei, Matsui, Okumura, & Yamada, 1971).

Peptide Synthesis Research : The synthesis of peptides containing O-lysyl-tyrosine, -serine, and -threonine has been explored, which is significant in the development of novel peptides for various applications (Morley, 1966).

Biocatalyst in Industrial and Pharmaceutical Applications : L-tyrosine, derived from biomass feedstocks, has applications as a dietary supplement and precursor for various industrial and pharmaceutical products. The biotechnological production of L-tyrosine, including its synthesis from phenol and serine, is an environmentally friendly method compared to chemical production (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).

Enzymatic Studies for Biotechnological Purposes : Research on Lysobacter enzymogenes lysyl endoproteinase, a serine protease, provides insights into its specificity and potential biotechnological applications (Asztalos, Müller, Hölke, Sobek, & Rudolph, 2014).

Zukünftige Richtungen

L-serine has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The high significance of this review lies in its emphasis on the therapeutic potential of using L-serine as a general treatment for numerous CNS diseases and injuries . It is crucial to develop new effective neuroprotective drugs and approaches targeted to the heterogeneous nature of CNS injury and disease .

Eigenschaften

IUPAC Name |

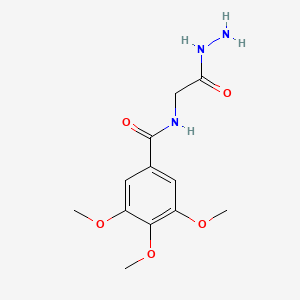

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLLZAQNOQCEG-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276322 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine, L-lysyl-L-tyrosyl- | |

CAS RN |

72829-55-1 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.